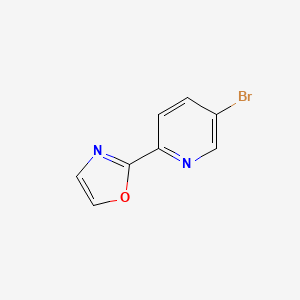

2-(5-Bromopyridin-2-YL)oxazole

Description

BenchChem offers high-quality 2-(5-Bromopyridin-2-YL)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromopyridin-2-YL)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKECZMBIMGHSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-61-9 | |

| Record name | 5-bromo-2-(1,3-oxazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cross Coupling Reactions at the C5 Position

The carbon-bromine bond on the pyridine (B92270) ring is the most activated site for traditional palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of substituents at the C5-position.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine moiety with various boronic acids or esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with electron-deficient pyridine rings researchgate.net. For instance, using a palladium catalyst like Pd(dppf)Cl₂ is often effective for coupling heteroaryl bromides researchgate.net.

Stille Coupling: The Stille reaction offers an alternative for C-C bond formation, coupling the substrate with organostannanes nih.gov. This method is often tolerant of a wide range of functional groups but is hampered by the toxicity of tin reagents researchgate.netacs.org. The reaction typically proceeds under palladium catalysis, with ligands such as XPhos proving effective nih.gov.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C5-position wikipedia.orgresearchgate.netacsgcipr.org. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide researchgate.net.

The table below summarizes representative conditions for these regioselective cross-coupling reactions.

Table 1: Representative Palladium-Catalyzed

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 2-(5-Phenylpyridin-2-yl)oxazole | researchgate.net |

| Stille | Tributyl(vinyl)stannane | Pd(OAc)₂ / XPhos | CsF | THF | 2-(5-Vinylpyridin-2-yl)oxazole | nih.gov |

Regioselective C H Functionalization and Lithiation

Beyond the C-Br bond, the C-H bonds of the scaffold offer opportunities for direct functionalization, though achieving regioselectivity is more challenging.

Directed ortho-Metalation (DoM): The nitrogen atoms of both the pyridine (B92270) and oxazole (B20620) rings can act as directing metalation groups (DMGs), facilitating the deprotonation of adjacent C-H bonds by strong bases like organolithium reagents wikipedia.orgorganic-chemistry.org. The pyridine nitrogen typically directs lithiation to the C3 position, as the C6 position is already substituted. The oxazole nitrogen can also exert a directing effect, reinforcing the preference for C3-lithiation of the pyridine ring uwindsor.ca. This regioselectivity is governed by the formation of a stable six-membered chelation intermediate with the organolithium reagent.

Halogen-Metal Exchange vs. Deprotonation: A significant challenge is the competition between halogen-metal exchange at the C5-Br bond and deprotonation at a C-H position. The outcome is highly dependent on reaction conditions such as the choice of organolithium reagent, solvent, and temperature. Studies on the analogous 2,5-dibromopyridine (B19318) have shown that lithiation can be selectively directed to either the C2 or C5 position by tuning the solvent and concentration researchgate.netnih.gov. For 2-(5-bromopyridin-2-yl)oxazole, using n-butyllithium in a non-coordinating solvent like toluene (B28343) at low temperatures would likely favor halogen-metal exchange at the C5-position, while conditions using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in a coordinating solvent like THF might favor deprotonation at the C3 or C4 position of the pyridine ring uwindsor.caresearchgate.net.

The table below outlines the predicted outcomes of lithiation under different conditions.

Table 2: Predicted Regioselectivity of Lithiation/Metalation

| Reagent | Solvent | Temperature | Predicted Major Product (after E⁺ quench) | Mechanism | Reference |

|---|---|---|---|---|---|

| n-BuLi | Toluene | -78 °C | 2-(5-E-pyridin-2-yl)oxazole | Halogen-Metal Exchange | researchgate.net |

| LDA | THF | -78 °C | 2-(5-Bromo-3-E-pyridin-2-yl)oxazole | Directed ortho-Metalation (C3) | wikipedia.orguwindsor.ca |

Synthetic Challenges

The functionalization of 2-(5-bromopyridin-2-yl)oxazole is accompanied by several synthetic challenges that must be carefully managed to achieve the desired products.

Controlling Regioselectivity: As discussed, the molecule possesses multiple reactive sites. Achieving selective functionalization at a single desired position requires meticulous optimization of reaction conditions. For instance, in palladium-catalyzed reactions, the choice of ligand can influence which C-H bond is activated if the C-Br bond remains intact nih.gov. Similarly, in lithiation reactions, a delicate balance of solvent, temperature, and base is required to control the competition between halogen-metal exchange and C-H deprotonation researchgate.netnih.gov.

Catalyst Inhibition by N,N'-Chelation: The geometric arrangement of the nitrogen atoms in the 2-(pyridin-2-yl)oxazole (B8592805) moiety allows it to act as a bidentate N,N'-chelating ligand for transition metals. This chelation can be a double-edged sword. While it can be exploited for directed C-H activation, it can also lead to the formation of stable, inactive catalyst complexes, thereby inhibiting or completely shutting down catalytic cycles in cross-coupling reactions rsc.org. This is a known issue for substrates bearing free N-H groups or other coordinating moieties, which can sequester the active palladium catalyst nih.gov. Overcoming this requires careful selection of ligands that can compete with the substrate for coordination to the metal center or using pre-catalysts that are less susceptible to such inhibition.

Oxazole Ring Stability: The oxazole ring is susceptible to cleavage under certain conditions. Strong nucleophiles and harsh basic or acidic conditions can lead to ring-opening, generating undesired byproducts researchgate.net. This is particularly relevant during lithiation reactions that employ strong organolithium bases or in cross-coupling reactions that require strong alkoxide bases at elevated temperatures. Therefore, reaction conditions must be chosen to be mild enough to preserve the integrity of the oxazole ring while still enabling the desired transformation.

Mechanistic Insights into the Synthesis of 2 5 Bromopyridin 2 Yl Oxazole Scaffolds

Elucidation of the Van Leusen Oxazole (B20620) Synthesis Mechanism

The Van Leusen oxazole synthesis is a powerful and widely utilized method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgresearchgate.net This reaction is particularly effective for preparing 5-substituted oxazoles. mdpi.comnih.gov In the context of synthesizing 2-(5-bromopyridin-2-yl)oxazole, the starting aldehyde would be 5-bromopyridine-2-carbaldehyde.

The mechanism proceeds through a multi-step sequence initiated by a base: organic-chemistry.orgmdpi.comnih.gov

Deprotonation: The reaction begins with the deprotonation of TosMIC at the carbon adjacent to the sulfonyl and isocyanide groups. This carbon is acidic, and a suitable base (e.g., potassium carbonate, DBU) removes a proton to generate a nucleophilic carbanion.

Nucleophilic Addition: The resulting TosMIC anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromopyridine-2-carbaldehyde. This addition forms an alkoxide intermediate.

Cyclization: The key ring-forming step involves an intramolecular nucleophilic attack where the newly formed alkoxide attacks the electrophilic carbon of the isocyanide group. This [3+2] cycloaddition process yields a five-membered heterocyclic ring, specifically a 4,5-dihydro-1,3-oxazole, also known as an oxazoline (B21484) intermediate. mdpi.comnih.govijpsonline.com

Elimination and Aromatization: The final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH) group from the oxazoline intermediate. organic-chemistry.orgijpsonline.com This elimination results in the formation of a double bond within the ring, leading to the aromatic and stable 2-(5-bromopyridin-2-yl)oxazole product.

The entire process can often be performed in a one-pot reaction under mild conditions, making it a highly efficient strategy for synthesizing oxazole derivatives. mdpi.comnih.gov

Detailed Catalytic Cycles of Metal-Mediated Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring of 2-(5-bromopyridin-2-yl)oxazole provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are foundational for the functionalization of such aryl halides. beilstein-journals.orgmdpi.com

A representative catalytic cycle, for instance, the Suzuki-Miyaura coupling of 2-(5-bromopyridin-2-yl)oxazole with an organoboron reagent (e.g., a phenylboronic acid), generally involves a Pd(0)/Pd(II) cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of the pyridyl-oxazole substrate to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new square planar Pd(II) intermediate, an arylpalladium(II) halide complex. beilstein-journals.org

Transmetalation: The organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron compound is transferred to the palladium center, displacing the bromide ligand and forming a diarylpalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. beilstein-journals.org This forms the new C-C bond, yielding the coupled product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

While palladium is a common catalyst, other transition metals like copper and nickel are also employed. beilstein-journals.org For example, copper-catalyzed Ullmann-type reactions can be used to form C-N or C-O bonds at the bromide position. nih.gov The fundamental steps of oxidative addition, ligand exchange, and reductive elimination are central to these catalytic processes as well. beilstein-journals.org

Mechanisms of sp² C-H and sp³ C-H Activation in Pyridyl-Oxazole Systems

Direct C-H activation has emerged as an atom-economical alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized substrates. nih.gov In pyridyl-oxazole systems, the pyridine nitrogen atom can act as an effective directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position (C3 or C5 on the pyridine ring). nih.govbeilstein-journals.org

The mechanism for a palladium-catalyzed sp² C-H arylation at a position on the pyridine ring of a pyridyl-oxazole substrate generally follows these steps:

Coordination: The catalytic cycle initiates with the coordination of the palladium(II) catalyst to the Lewis basic nitrogen atom of the pyridine ring. beilstein-journals.orgresearchgate.net

C-H Activation/Cleavage: This coordination brings the metal center into close proximity to the ortho C-H bond. The C-H bond is then cleaved through a concerted metalation-deprotonation (CMD) pathway or related mechanism, forming a five-membered palladacycle intermediate. nih.gov This is often the rate-limiting step in the catalytic cycle. beilstein-journals.org

Oxidative Addition or Insertion: The resulting palladacycle can then react with a coupling partner. For example, in a reaction with an aryl halide, oxidative addition would form a Pd(IV) intermediate. beilstein-journals.org

Reductive Elimination: Finally, reductive elimination from the Pd(IV) species forms the new C-C bond and regenerates a Pd(II) species, which can continue the catalytic cycle. beilstein-journals.org

Similar principles apply to the activation of sp³ C-H bonds on alkyl substituents that might be attached to the pyridyl-oxazole core. nih.govrsc.org The directing group brings the catalyst close to the sp³ C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov Various transition metals, including palladium, rhodium, ruthenium, and nickel, have been shown to be effective catalysts for these transformations. nih.govrsc.org

Identification and Characterization of Key Reaction Intermediates

The elucidation of the reaction mechanisms described above relies heavily on the identification and characterization of key reaction intermediates. While many of these intermediates are transient and have short lifetimes, their existence is supported by a combination of experimental and computational evidence.

Van Leusen Synthesis: The primary intermediate in this reaction is the substituted oxazoline (a 4,5-dihydro-1,3-oxazole). organic-chemistry.orgmdpi.comnih.gov In some cases, related intermediates such as 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles have been isolated and characterized, providing strong evidence for the proposed cycloaddition pathway. mdpi.comnih.gov

Metal-Mediated Cross-Coupling: In palladium-catalyzed cross-coupling, the key intermediates are organopalladium complexes. The oxidative addition adduct (e.g., an Aryl-Pd(II)-Br species) is the first key intermediate. beilstein-journals.org Following transmetalation, a diorganopalladium(II) complex is formed before the final reductive elimination step. These intermediates are typically studied using spectroscopic techniques and by synthesizing stable model complexes.

C-H Activation: The hallmark intermediate of directed C-H activation is the cyclometalated complex , such as a palladacycle. nih.govbeilstein-journals.org These five- or six-membered rings, where the metal is part of the cyclic structure, have been isolated and characterized by X-ray crystallography and NMR spectroscopy in many systems. Their formation confirms the directing-group-assisted C-H cleavage. Computational studies, such as Density Functional Theory (DFT), are also used to model the structures and energies of these intermediates and the transition states that connect them, providing deeper insight into the reaction pathway. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 5 Bromopyridin 2 Yl Oxazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of nuclear spin interactions, it provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-(5-Bromopyridin-2-yl)oxazole provide foundational information for its structural verification. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen and oxygen heteroatoms, the bromine substituent, and the aromatic nature of the two rings.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each of the six protons on the pyridyl-oxazole core. The protons on the pyridine (B92270) ring (H3', H4', and H6') typically appear in the aromatic region between δ 7.0 and 9.0 ppm. The bromine atom at the 5'-position exerts a deshielding effect on adjacent protons. The oxazole (B20620) ring protons (H4 and H5) also resonate in the aromatic region, with their specific shifts influenced by the adjacent oxygen and nitrogen atoms. Coupling constants (J) between adjacent protons provide critical connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the heterocyclic framework. The carbons directly bonded to heteroatoms (C2, C5, C2', C6') are significantly deshielded and appear at lower fields. The carbon bearing the bromine atom (C5') will also have a characteristic chemical shift. The chemical shifts of the ring carbons in pyridine and oxazole derivatives are well-documented and allow for precise assignment. ipb.ptscispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(5-Bromopyridin-2-yl)oxazole Predicted values are based on typical ranges for substituted pyridine and oxazole systems.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C2 | - | ~160-165 | Carbon in oxazole ring between N and O, adjacent to pyridine. |

| C4 / H4 | ~7.2-7.5 | ~125-130 | Oxazole C-H, adjacent to oxygen. |

| C5 / H5 | ~7.7-8.0 | ~138-142 | Oxazole C-H, adjacent to nitrogen. |

| C2' | - | ~148-152 | Pyridine carbon attached to oxazole. |

| C3' / H3' | ~7.8-8.1 | ~120-124 | Pyridine C-H ortho to the linking carbon. |

| C4' / H4' | ~8.0-8.3 | ~140-145 | Pyridine C-H meta to the linking carbon and ortho to bromine. |

| C5' | - | ~118-122 | Pyridine carbon attached to bromine. |

| C6' / H6' | ~8.6-8.9 | ~150-154 | Pyridine C-H ortho to nitrogen and meta to bromine. |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for the definitive assignment of complex structures. jocpr.com These techniques reveal correlations between nuclei, confirming the molecular skeleton and stereochemistry. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For 2-(5-Bromopyridin-2-yl)oxazole, it would show correlations between H3' and H4', and between H4 and H5, confirming their vicinal relationships within the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different fragments of the molecule. Key correlations would include the coupling of pyridine protons (e.g., H3') to the oxazole carbons (e.g., C2) and vice-versa, definitively establishing the connectivity between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the relative orientation of the two rings. A NOESY correlation between a proton on the pyridine ring (e.g., H3') and a proton on the oxazole ring (e.g., H5) would provide strong evidence for the planar arrangement and connectivity of the molecule.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Information Provided |

|---|---|---|

| COSY | H3' ↔ H4'; H4 ↔ H5 | Confirms adjacent protons on the pyridine and oxazole rings. |

| HSQC | H3' ↔ C3'; H4' ↔ C4'; H6' ↔ C6'; H4 ↔ C4; H5 ↔ C5 | Assigns protonated carbons by linking them to their attached protons. |

| HMBC | H3' ↔ C2, C2', C4', C5'; H6' ↔ C2', C4'; H5 ↔ C2, C4 | Establishes the connectivity between the pyridine and oxazole rings and confirms assignments across the framework. |

| NOESY | H6' ↔ H5 (if sterically close) | Provides through-space proximity information, helping to define the molecule's conformation. |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. sci-hub.ru Although it has lower sensitivity, techniques like INEPT or DEPT can enhance signal detection. sci-hub.ru The 2-(5-Bromopyridin-2-yl)oxazole molecule contains two distinct nitrogen atoms: one in the pyridine ring and one in the oxazole ring.

The chemical shift of the pyridine nitrogen is sensitive to substituent effects and its position in the ring. japsonline.com The oxazole nitrogen, being part of a five-membered ring with an adjacent oxygen atom, will have a characteristic chemical shift that distinguishes it from the pyridine nitrogen. sci-hub.ru These ¹⁵N chemical shifts are valuable parameters for understanding the electronic distribution and potential sites of protonation or coordination within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For 2-(5-Bromopyridin-2-yl)oxazole (C₈H₅BrN₂O), the high-resolution mass spectrum (HRMS) would show a characteristic molecular ion [M]⁺ peak. Due to the presence of bromine, this peak would appear as a doublet with an intensity ratio of approximately 1:1 for the isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation of pyridyl-oxazole compounds under electron ionization (EI) typically involves characteristic pathways. clockss.org The initial molecular ion can undergo several fragmentation steps:

Cleavage of the inter-ring bond: This would lead to the formation of ions corresponding to the 5-bromopyridinyl cation and the oxazolyl radical, or vice-versa.

Fragmentation of the oxazole ring: A common pathway for oxazoles is the loss of a carbon monoxide (CO) molecule, followed by further fragmentation. clockss.org

Fragmentation of the pyridine ring: This can involve the loss of HCN or cleavage of the ring structure.

Table 3: Predicted Key Ions in the Mass Spectrum of 2-(5-Bromopyridin-2-yl)oxazole

| m/z (for ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 238 | [C₈H₅⁷⁹BrN₂O]⁺ | Molecular Ion [M]⁺ |

| 210 | [C₇H₅⁷⁹BrN₂]⁺ | Loss of CO from the oxazole ring |

| 156 | [C₅H₃⁷⁹BrN]⁺ | 5-Bromopyridinyl cation |

| 129 | [C₅H₃⁷⁹Br]⁺ | Loss of HCN from the 5-bromopyridinyl fragment |

| 68 | [C₃H₂NO]⁺ | Oxazolyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The spectrum of 2-(5-Bromopyridin-2-yl)oxazole would be characterized by several key vibrational modes:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

C=N and C=C stretching: These vibrations from both the pyridine and oxazole rings are expected in the 1400–1650 cm⁻¹ range.

Ring breathing modes: Characteristic vibrations of the entire heterocyclic rings, often found in the 900–1200 cm⁻¹ region.

C-O-C stretching: The ether-like linkage within the oxazole ring will produce a strong band, typically around 1050-1250 cm⁻¹.

C-Br stretching: A strong absorption expected at lower wavenumbers, generally in the 500–650 cm⁻¹ range.

Analysis of these vibrational frequencies, aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the spectral bands to specific molecular motions. nih.govijtsrd.com

Table 4: Characteristic Vibrational Frequencies for 2-(5-Bromopyridin-2-yl)oxazole

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR/Raman) |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Medium / Strong |

| 1650-1550 | Pyridine & Oxazole Ring C=N stretch | Strong / Medium |

| 1550-1400 | Pyridine & Oxazole Ring C=C stretch | Strong / Strong |

| 1250-1050 | Oxazole C-O-C stretch | Strong / Weak |

| 1200-900 | Aromatic C-H in-plane bend & Ring breathing | Medium / Strong |

| 900-700 | Aromatic C-H out-of-plane bend | Strong / Weak |

| 650-500 | C-Br stretch | Strong / Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The conjugated π-system of the 2-(5-Bromopyridin-2-yl)oxazole framework acts as a chromophore.

The spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions within the conjugated system. The presence of heteroatoms with lone pairs (N, O) may also allow for n → π* transitions, which are typically weaker in intensity. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic nature of the molecule. For similar oxazole derivatives, absorption maxima have been observed in the 355-495 nm range. globalresearchonline.net The bromine substituent, through its electron-withdrawing inductive effect and electron-donating resonance effect, can modulate the energy of the molecular orbitals and thus influence the position and intensity of the absorption bands. nih.govijtsrd.com

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the atomic coordinates of 2-(5-Bromopyridin-2-yl)oxazole, which are essential for a detailed analysis of its molecular and crystal structure.

Geometric Parameters and Bond Critical Point Analysis

A crystallographic study would yield a comprehensive set of geometric parameters. These include the lengths of all covalent bonds and the angles between them. For 2-(5-Bromopyridin-2-yl)oxazole, this would involve the dimensions of the pyridine and oxazole rings and the C-Br bond length.

Table 1: Hypothetical Geometric Parameters of 2-(5-Bromopyridin-2-yl)oxazole

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Length | Data not available |

| Pyridine Ring Bond Lengths | Data not available |

| Oxazole Ring Bond Lengths | Data not available |

| Inter-ring C-C Bond Length | Data not available |

| Pyridine Ring Bond Angles | Data not available |

Bond critical point (BCP) analysis, based on the topology of the electron density, would be used to characterize the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would classify the interactions as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Table 2: Hypothetical Bond Critical Point Analysis Data for Selected Bonds of 2-(5-Bromopyridin-2-yl)oxazole

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) |

|---|---|---|

| C-Br | Data not available | Data not available |

| C-N (Pyridine) | Data not available | Data not available |

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state is a crucial aspect of its structure. A key parameter for 2-(5-Bromopyridin-2-yl)oxazole would be the dihedral angle between the planes of the pyridine and oxazole rings. This angle would determine the degree of coplanarity of the two heterocyclic systems, which can have significant implications for the molecule's electronic properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies of 2 5 Bromopyridin 2 Yl Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. irjweb.com It is widely used to investigate the electronic structure and reactivity of organic molecules. For 2-(5-bromopyridin-2-yl)oxazole, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would provide fundamental insights into its behavior. irjweb.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.

For 2-(5-bromopyridin-2-yl)oxazole, a key structural feature is the dihedral angle between the pyridine (B92270) and oxazole (B20620) rings. Geometry optimization would reveal whether the molecule prefers a planar (dihedral angle of 0° or 180°) or a twisted conformation. Studies on similar bi-heterocyclic systems have shown that planar conformations are often favored due to extended π-conjugation, but steric hindrance can lead to twisted structures. irjweb.com Conformer analysis would involve rotating the bond connecting the two rings and calculating the energy at each step to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for a Representative Pyridinyl-Oxazole Structure Note: This table is illustrative, based on typical values for similar heterocyclic systems calculated via DFT, as specific data for 2-(5-Bromopyridin-2-yl)oxazole is not available.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Pyridine Ring) | Average carbon-carbon bond length in the pyridine ring. | ~1.39 Å |

| C-N (Pyridine Ring) | Average carbon-nitrogen bond length in the pyridine ring. | ~1.34 Å |

| C-O (Oxazole Ring) | Average carbon-oxygen bond length in the oxazole ring. | ~1.36 Å |

| C=N (Oxazole Ring) | Carbon-nitrogen double bond length in the oxazole ring. | ~1.30 Å |

| C-Br | Carbon-bromine bond length on the pyridine ring. | ~1.90 Å |

| Dihedral Angle (Py-Ox) | Angle between the planes of the pyridine and oxazole rings. | 0° - 20° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

For 2-(5-bromopyridin-2-yl)oxazole, FMO analysis would map the spatial distribution of these orbitals. It is expected that the HOMO would be distributed across the electron-rich oxazole and pyridine rings, while the LUMO might be localized more towards the pyridine ring, influenced by the electronegative nitrogen atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com DFT calculations on related pyridine-oxadiazole derivatives have been used to gain insights into their electronic properties and reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are representative examples based on DFT calculations of similar heterocyclic compounds and serve to illustrate the type of data generated.

| Parameter | Symbol | Formula | Illustrative Value | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.8 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 eV | Resistance to change in electron configuration |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.15 eV | Electron-attracting power |

DFT calculations are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be calculated. cdnsciencepub.com This involves computing the second derivatives of the energy with respect to atomic positions to determine the frequencies and intensities of the vibrational modes. Comparing the calculated spectrum with an experimental one can confirm the presence of specific functional groups and validate the computed geometry. For instance, characteristic stretching frequencies for the C=N and C-Br bonds would be predicted. researchgate.net

DFT is instrumental in exploring potential reaction pathways. For a molecule like 2-(5-bromopyridin-2-yl)oxazole, which is often used as a building block in organic synthesis (e.g., in cross-coupling reactions), DFT can be used to model the reaction mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed. Transition state (TS) calculations are particularly important, as they identify the highest energy point along the reaction coordinate, which determines the activation energy and, consequently, the reaction rate. The geometry of the TS provides critical information about the bond-breaking and bond-forming processes.

Computational Studies on Molecular Interactions and Electronic Properties

Beyond the properties of the isolated molecule, computational methods can explore how 2-(5-bromopyridin-2-yl)oxazole interacts with other chemical species, such as metal ions.

The nitrogen atoms in both the pyridine and oxazole rings of 2-(5-bromopyridin-2-yl)oxazole are potential coordination sites for metal ions, making the molecule a bidentate ligand. Computational studies can investigate how this ligand binds to various metal centers. DFT calculations can be used to:

Model Coordination Geometries: Optimize the structure of the metal-ligand complex to determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral).

Calculate Binding Energies: Determine the strength of the ligand-metal interaction by calculating the binding energy, which helps in assessing the stability of the complex.

Analyze Electronic Structure: Investigate how coordination affects the electronic properties of both the ligand and the metal. This includes analyzing the charge transfer between the ligand and the metal and examining the changes in the frontier molecular orbitals upon complexation. Such analyses are crucial for designing novel catalysts or functional materials.

Quantitative Structure-Property Relationships (QSPR) for Electronic and Stereoelectronic Features

While specific Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on 2-(5-Bromopyridin-2-yl)oxazole are not extensively documented in publicly available literature, the principles of QSPR offer a powerful theoretical framework for predicting its electronic and stereoelectronic properties. QSPR models are mathematical equations that aim to correlate the structural or property-derived descriptors of molecules with a specific chemical or biochemical activity. scispace.comresearchgate.net This approach is widely used in computational chemistry to guide the synthesis of new compounds with desired characteristics, saving time and resources. researchgate.net

A QSPR study for 2-(5-Bromopyridin-2-yl)oxazole and its derivatives would involve the computational calculation of various molecular descriptors and correlating them with experimentally determined or high-level computationally predicted electronic and stereoelectronic properties. The goal is to develop a statistically robust model that can predict the properties of new, unsynthesized analogs.

Electronic Descriptors are fundamental to understanding the reactivity, stability, and intermolecular interactions of a molecule. For a QSPR study of 2-(5-Bromopyridin-2-yl)oxazole, a range of electronic descriptors would be calculated using quantum chemical methods like Density Functional Theory (DFT). irjweb.comnih.gov Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for determining a molecule's reactivity. ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests the molecule is more reactive. irjweb.com

Polarizability (α): Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a critical factor in determining intermolecular forces. mdpi.com

Partial Atomic Charges: These values describe the distribution of electrons across the atoms within the molecule, indicating potential sites for electrophilic and nucleophilic attack. scispace.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions.

Stereoelectronic Descriptors provide information about how the three-dimensional arrangement of atoms and orbitals influences the electronic properties of the molecule. These effects are critical for understanding molecular conformation and reactivity. While less commonly defined by single numerical values than electronic descriptors, they can be captured through:

Topological Indices: These are numerical descriptors derived from the molecular graph and are used to characterize molecular size, shape, and branching. kg.ac.rs

Quantum-Chemical Topological Descriptors: These descriptors combine quantum chemical calculations with graph theory to describe the electronic structure in a topological context.

Steric Hindrance Parameters: These can be calculated to quantify the spatial arrangement of substituents and their influence on the accessibility of reactive centers.

The development of a QSPR model would involve creating a dataset of 2-(5-Bromopyridin-2-yl)oxazole analogs with varied substituents. For each analog, the electronic and stereoelectronic descriptors would be calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be employed to generate an equation that links the descriptors to a property of interest, for instance, the HOMO-LUMO gap or dipole moment. The predictive power of the resulting model would be rigorously validated using internal and external validation techniques.

To illustrate the data that would be generated in such a study, a hypothetical QSPR data table for a series of 2-(5-Bromopyridin-2-yl)oxazole derivatives is presented below.

Hypothetical QSPR Data for 2-(5-Bromopyridin-2-yl)oxazole Analogs

| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Polarizability (ų) |

| 1 | H | -6.50 | -1.20 | 5.30 | 2.50 | 22.5 |

| 2 | -CH₃ | -6.45 | -1.15 | 5.30 | 2.65 | 23.8 |

| 3 | -Cl | -6.65 | -1.40 | 5.25 | 1.80 | 24.1 |

| 4 | -NO₂ | -7.10 | -2.00 | 5.10 | 0.50 | 24.9 |

| 5 | -OCH₃ | -6.30 | -1.10 | 5.20 | 3.10 | 25.2 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values.

Chemical Reactivity and Advanced Functionalization Strategies of 2 5 Bromopyridin 2 Yl Oxazole

Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Oxazole (B20620) Rings

The chemical reactivity of 2-(5-Bromopyridin-2-yl)oxazole is dictated by the electronic properties of its two constituent heterocyclic rings: the electron-deficient pyridine ring and the oxazole ring.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic makes electrophilic aromatic substitution reactions difficult, requiring harsh conditions and typically directing substitution to the C-3 and C-5 positions. nih.gov In this specific molecule, the presence of the electron-withdrawing oxazole group at the C-2 position and the bromine atom at the C-5 position further deactivates the ring towards electrophilic attack. Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov However, since the C-2 position is already substituted, any nucleophilic attack would likely target other positions or lead to more complex transformations.

The oxazole ring is also an electron-deficient π-excessive five-membered heterocycle. semanticscholar.org Electrophilic substitution on the oxazole nucleus is generally challenging unless an electron-donating group is present to activate the ring, with the preferred site of attack being the C-5 position, followed by C-4. semanticscholar.orgpharmaguideline.comfirsthope.co.in In 2-(5-Bromopyridin-2-yl)oxazole, the C-2 and C-5 positions are substituted, leaving the C-4 position as the most probable site for electrophilic attack, albeit with low reactivity. Nucleophilic substitution reactions on the oxazole ring are rare and typically require a good leaving group at the electron-deficient C-2 position. pharmaguideline.com Direct nucleophilic substitution on the ring carbons of this molecule is unlikely; instead, strong nucleophiles may cause ring cleavage. pharmaguideline.comslideshare.net In terms of acidity, the hydrogen atoms on an oxazole ring are acidic in the order C2 > C5 > C4. semanticscholar.org With positions C-2 and C-5 substituted, the C-4 proton is the most acidic, making it a target for deprotonation by strong bases (metallation).

Directed C-H Functionalization for Structural Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. ias.ac.inmdpi.com The structure of 2-(5-Bromopyridin-2-yl)oxazole contains multiple C-H bonds on both the pyridine and oxazole rings that can be selectively activated using appropriate directing groups and catalytic systems.

Directed ortho-metalation (DoM) utilizes a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho position. harvard.edu In 2-(5-Bromopyridin-2-yl)oxazole, both nitrogen atoms can potentially serve as directing groups.

Pyridine Nitrogen (N1): The lone pair on the pyridine nitrogen can direct metalation to the C-6 position.

Oxazole Nitrogen (N3'): The nitrogen atom of the oxazole ring can act as a directing group to facilitate the metalation of the ortho C-H bond on the pyridine ring at the C-3 position.

Oxazole Ring Metalation: The most acidic proton on the oxazole ring itself is at the C-4' position, which can be a site for direct lithiation using a strong base. firsthope.co.in

The resulting organometallic intermediates can be trapped with a wide range of electrophiles to introduce new functional groups.

Transition metal catalysis offers a milder alternative to DoM for C-H functionalization. researchgate.net In this approach, a transition metal (e.g., Palladium, Rhodium, Ruthenium) coordinates to a directing group and cleaves a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate then reacts with a coupling partner to form a new C-C or C-heteroatom bond. mdpi.com

For 2-(5-Bromopyridin-2-yl)oxazole, the pyridine and oxazole nitrogen atoms are excellent directing groups for transition-metal-catalyzed C-H activation. mdpi.com

Pyridine Ring Functionalization: The pyridine nitrogen can direct the catalyst to activate the C-H bonds at the C-3 and C-6 positions for coupling with various partners like aryl halides, alkenes, and alkynes.

Oxazole Ring Functionalization: The C-4' C-H bond of the oxazole ring is a known site for direct arylation reactions catalyzed by transition metals like palladium. nih.govbeilstein-journals.org

Table 1: Potential Sites for Directed C-H Functionalization

| Site | Ring | Directing Group | Method | Potential Reaction |

|---|---|---|---|---|

| C-3 | Pyridine | Oxazole Nitrogen | DoM / TM Catalysis | Arylation, Alkylation, Halogenation |

| C-6 | Pyridine | Pyridine Nitrogen | DoM / TM Catalysis | Arylation, Alkylation, Halogenation |

| C-4' | Oxazole | N/A (Acidity) | DoM / TM Catalysis | Arylation, Alkylation, Halogenation |

DoM: Directed ortho-Metalation; TM: Transition Metal

Derivatization at the Bromine Position via Cross-Coupling and Other Transformations

The bromine atom at the C-5 position of the pyridine ring serves as a versatile handle for extensive molecular derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise installation of a wide array of substituents.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes, providing a direct route to introduce alkynyl functionalities. sci-hub.se

Stille Coupling: Palladium-catalyzed coupling with organostannanes (stannyl derivatives). sci-hub.se

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to forge C-N bonds.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. mdpi.com

Beyond cross-coupling, the bromine can be transformed using other methods:

Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures rapidly converts the C-Br bond into a C-Li bond, creating a potent nucleophile that can react with various electrophiles.

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, another valuable carbon nucleophile.

Table 2: Examples of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyridine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl/Alkyl/Vinyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Amino-substituted pyridine |

Introduction of Alkynyl Functionalities and "Click Chemistry" Applications

The introduction of alkynyl groups onto the 2-(5-Bromopyridin-2-yl)oxazole scaffold opens avenues for further diversification using highly efficient reactions, most notably "click chemistry."

The most direct method to install an alkyne is the Sonogashira cross-coupling reaction at the C-5 bromine position with a terminal alkyne. nih.govrsc.org This reaction is highly reliable and tolerates a wide range of functional groups.

Once the terminal alkyne derivative, such as 2-(5-ethynylpyridin-2-yl)oxazole, is synthesized, it becomes a substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) (R-N₃) to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring. rjptonline.orgresearchgate.net The CuAAC reaction is known for its high yield, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool for drug discovery and materials science. nih.govresearchgate.net This two-step sequence allows for the modular assembly of complex molecules by "clicking" diverse azide-containing building blocks onto the pyridinyl-oxazole core. chemrxiv.org

Development of Chiral Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure derivatives from the achiral 2-(5-Bromopyridin-2-yl)oxazole is a significant challenge and a key goal for applications in medicinal chemistry and materials science. mdpi.com Asymmetric synthesis can be approached by introducing chirality through various catalytic methods. researchgate.net

While the Lewis basicity of the pyridine nitrogen can sometimes interfere with or deactivate metal catalysts, numerous strategies have been developed to overcome this challenge. chim.it

Asymmetric Catalysis on Derivatives: Functional groups introduced at the bromine position or via C-H activation can be subjected to asymmetric transformations. For example, a ketone derivative could undergo asymmetric hydrogenation or transfer hydrogenation using chiral Rhodium or Ruthenium catalysts to produce a chiral alcohol. chim.it Similarly, an alkene substituent could be functionalized using asymmetric dihydroxylation or epoxidation.

Asymmetric Cross-Coupling: The use of chiral ligands in cross-coupling reactions can, in certain cases, lead to the formation of axially chiral biaryl compounds. rsc.org

Use as a Chiral Ligand Scaffold: The bidentate N,N-coordination motif of the pyridinyl-oxazole core makes it an attractive platform for the design of new chiral ligands. The introduction of a stereocenter, for instance on a substituent at the C-4' position of the oxazole or the C-3/C-6 positions of the pyridine, could generate a novel class of ligands for use in a wide range of metal-catalyzed asymmetric reactions. nih.gov

These approaches enable the transformation of the planar, achiral starting material into complex, three-dimensional chiral molecules with specific stereochemistry.

Regioselective Transformations and Synthetic Challenges of 2-(5-Bromopyridin-2-yl)oxazole

The chemical architecture of 2-(5-bromopyridin-2-yl)oxazole presents a multifaceted platform for synthetic modification. The presence of two distinct heterocyclic rings, a reactive carbon-bromine bond, and several C-H bonds with varying acidities offers numerous avenues for functionalization. However, this structural complexity also introduces significant challenges in achieving regioselectivity. This section explores the key regioselective transformations and the inherent synthetic hurdles associated with the advanced functionalization of this compound.

Regioselective Functionalization Strategies

The primary sites for selective transformation on the 2-(5-bromopyridin-2-yl)oxazole scaffold are the C5-position of the pyridine ring (via the bromo-substituent) and the C-H bonds on both the pyridine and oxazole rings.

Applications in Advanced Chemical Systems

Ligand Design in Coordination Chemistry and Organometallics

The inherent structural features of 2-(5-bromopyridin-2-yl)oxazole, specifically the presence of two nitrogen atoms in a bidentate arrangement, make it an attractive scaffold for the design of ligands in coordination and organometallic chemistry. The pyridine (B92270) and oxazole (B20620) rings can act in concert to chelate metal ions, thereby forming stable metallo-organic complexes.

Exploration of Novel Coordination Modes with Transition Metals (e.g., Pt(II))

The 2-(pyridin-2-yl)oxazole (B8592805) framework is a classic bidentate N,N'-chelating ligand, capable of coordinating with a wide range of transition metals. The nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring form a stable five-membered ring upon chelation with a metal center. This coordination behavior is anticipated for 2-(5-bromopyridin-2-yl)oxazole with metals such as platinum(II). The formation of such complexes is crucial for applications in materials science and catalysis. While specific studies detailing the coordination of 2-(5-bromopyridin-2-yl)oxazole with Pt(II) are not extensively documented, the behavior of analogous pyridyl-N-heterocycle ligands provides a strong precedent. For instance, similar pyridyl-triazole and aminopyridine-based ligands have been shown to form stable, homoleptic coordination polymers and complexes with various first-row transition metals. The presence of the bromine atom on the pyridine ring offers a site for post-coordination modification, allowing for the synthesis of more complex, multifunctional metal-containing superstructures.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands for this purpose due to their accessibility and modular nature. The enantiopure center is typically adjacent to the coordinating nitrogen atom of the oxazoline (B21484) ring, which allows for effective stereochemical control at the metal's active site.

While 2-(5-bromopyridin-2-yl)oxazole itself is achiral, it represents a valuable starting scaffold for the synthesis of new chiral ligands. The development of chiral analogues, for instance by replacing the oxazole ring with a chiral oxazoline derived from a readily available amino alcohol, could yield ligands suitable for asymmetric catalysis. Such a chiral pyridyl-oxazoline ligand would combine the strong coordinating ability of the pyridine nitrogen with the stereodirecting influence of the chiral oxazoline ring, making it a promising candidate for various metal-catalyzed asymmetric reactions, including alkylations, cycloadditions, and hydrogenations.

Building Blocks for Oligoheteroaryl and Supramolecular Architectures

The defined geometry and reactive handles of 2-(5-bromopyridin-2-yl)oxazole make it an excellent building block for the bottom-up construction of larger, well-defined molecular systems such as oligoheteroaryls. These oligomers are of interest for their unique electronic properties and their ability to form complex supramolecular assemblies.

Synthesis of Linear and Branched Pyridyl-Oxazole Oligomers

Researchers have developed synthetic strategies to create families of linear and branched pyridyl-oxazole oligomers using building blocks like 2-(5-bromopyridin-2-yl)oxazole. A key approach involves a combination of the van Leusen oxazole synthesis to form the oxazole ring from an aldehyde, followed by palladium/copper-mediated C-C cross-coupling and C-H activation reactions to link the heteroaromatic subunits. This methodology allows for the controlled, stepwise assembly of 'head-to-tail'-connected oligomers of varying lengths and architectures from a small set of substituted pyridine precursors. The bromine atom on the pyridine ring is crucial, serving as a reactive site for cross-coupling reactions to extend the oligomer chain.

Interactive Table: Synthetic Strategies for Pyridyl-Oxazole Oligomers

| Strategy | Key Reactions | Precursors | Resulting Structure |

| Convergent Synthesis | Van Leusen Oxazole Synthesis; Pd/Cu-mediated C-C Cross-Coupling; C-H Activation | Substituted Pyridine Aldehydes, Tosylmethylisocyanide (TosMIC), Bromopyridine derivatives | Linear and Branched Oligomers |

| Cross-Coupling Approach | Double C-H activation of oxazole rings; Pd-catalyzed coupling | 2,6-bis(oxazol-5-yl)pyridine, 2-bromopyridine | Pentaheteroaryl systems |

Investigation of Conformational and Self-Assembly Properties of Oligomeric Systems

Pyridyl-oxazole oligomers are often described as "ribbon-like" molecules that possess significant rotational flexibility around the aryl-aryl bonds connecting the heterocyclic rings. This conformational freedom allows them to adopt specific three-dimensional shapes, which is critical for their function and ability to self-assemble. The arrangement of heteroatoms in a helical pattern around the periphery of these molecules can mimic protein secondary structures.

The self-assembly properties of these oligomeric systems are an active area of investigation. Studies using circular dichroism have shown that certain linear pyridyl-oxazole oligomers can interact with and alter the conformation of biological macromolecules like the c-myc oncogene promoter G-quadruplex. The sequence of the building blocks within co-oligomers can have a dramatic impact on their self-assembly into different nanostructures, such as nanofibers or vesicles. Furthermore, the introduction of chiral, sequence-defined units can drive the self-assembly process to form discrete supramolecular structures with potential applications in catalysis.

Precursors for Complex Fused and Polycyclic Heterocyclic Systems

The dual functionality of 2-(5-bromopyridin-2-yl)oxazole—a pre-formed heteroaromatic system and a reactive bromine handle—makes it an ideal precursor for synthesizing more complex, rigid structures such as fused and polycyclic heterocycles. These larger systems are of interest in materials science and medicinal chemistry.

The bromine atom on the pyridine ring is a versatile functional group for engaging in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be employed to attach other aromatic or heterocyclic rings at this position. The resulting biaryl or hetero-biaryl system can then be subjected to intramolecular cyclization reactions to generate fused polycyclic aromatic systems. For example, coupling with a suitably functionalized partner could be followed by an intramolecular C-H activation or condensation reaction to build an additional ring, thereby creating a complex, fused heterocyclic architecture. The van Leusen reaction itself is a key step in building the initial oxazole heterocycle, which can then be elaborated into more complex structures. This stepwise approach, starting from a well-defined building block like 2-(5-bromopyridin-2-yl)oxazole, provides a rational and controlled pathway to novel and complex heterocyclic compounds.

Potential Applications in Materials Science and Electronic Properties

The heterocyclic compound 2-(5-Bromopyridin-2-yl)oxazole is a subject of research interest for its potential applications in materials science, largely driven by the electronic characteristics inherent to its pyridyl-oxazole scaffold. While comprehensive experimental data on this specific molecule remains limited in publicly accessible literature, the electronic properties and potential applications can be inferred from studies on analogous compounds and the fundamental characteristics of its constituent aromatic systems.

The core structure, featuring an electron-deficient pyridine ring linked to an electron-rich oxazole ring, establishes an intramolecular push-pull system. This electronic arrangement is a key feature in the design of functional organic materials. The π-conjugated system facilitates charge delocalization across the molecule, a prerequisite for applications in organic electronics.

Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)

Pyridyl-oxazole derivatives are recognized for their potential as luminescent materials. The inherent rigidity of the structure and the potential for π-π stacking interactions can lead to significant fluorescence in the solid state. The bromine substituent on the pyridine ring can further influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enabling phosphorescence. This could make 2-(5-Bromopyridin-2-yl)oxazole a candidate for use as an emissive layer or a host material in Organic Light-Emitting Diodes (OLEDs).

Research on similar 2,5-disubstituted aryl-oxazoles has demonstrated that modifications to the aromatic substituents can tune the emission color and quantum yield. researchgate.net For instance, the introduction of π-conjugated spacers can lead to a bathochromic (red) shift in the emission spectrum. researchgate.net While specific data for 2-(5-Bromopyridin-2-yl)oxazole is not available, the electronic interplay between the bromopyridine and oxazole moieties is expected to result in distinct photoluminescent behavior.

Potential as Ligands in Coordination Chemistry

The nitrogen atoms in both the pyridine and oxazole rings of 2-(5-Bromopyridin-2-yl)oxazole can act as coordination sites for metal ions. This bidentate chelation capability makes it a viable ligand for the synthesis of metal-organic frameworks (MOFs) and luminescent metal complexes. The resulting coordination compounds could exhibit novel electronic and photophysical properties, with potential applications in sensing, catalysis, and as phosphorescent emitters in OLEDs. The electronic properties of the ligand, influenced by the bromine substituent, would directly impact the charge transfer characteristics and, consequently, the luminescent properties of the metal complex.

Inferred Electronic Properties

Based on the general understanding of pyridyl-oxazole systems, the following electronic properties for 2-(5-Bromopyridin-2-yl)oxazole can be anticipated. However, it is crucial to note that these are inferred and would require experimental or computational validation.

| Property | Inferred Characteristic | Rationale |

| Luminescence | Potentially fluorescent and/or phosphorescent | The conjugated pyridyl-oxazole core is a known fluorophore. The bromine atom may induce phosphorescence. |

| Electron Affinity | Moderate to high | The electron-withdrawing nature of the pyridine ring and the bromine atom would enhance electron affinity. |

| Ionization Potential | Relatively high | Aromatic heterocyclic systems generally have high ionization potentials. |

| Solvatochromism | Expected | The push-pull nature of the molecule suggests that its absorption and emission spectra would be sensitive to solvent polarity. |

Further computational and experimental studies are necessary to fully elucidate the electronic structure and material properties of 2-(5-Bromopyridin-2-yl)oxazole and to realize its potential in advanced chemical systems. The synthesis and characterization of this compound would provide valuable data for the rational design of new organic materials with tailored electronic and photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.